L-Valine 7-amido-4-methylcoumarin trifluoroacetate
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Overview
Description
L-Valine 7-amido-4-methylcoumarin trifluoroacetate: is a synthetic compound with the molecular formula C15H19N2O3 · C2HF3O2 and a molecular weight of 389.35 g/mol . This compound is primarily used in biochemical research, particularly as a substrate in enzymatic assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Valine 7-amido-4-methylcoumarin trifluoroacetate involves the coupling of L-Valine with 7-amido-4-methylcoumarin, followed by the addition of trifluoroacetic acid. The reaction typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency. This includes optimizing reaction conditions, purification processes, and ensuring compliance with industrial safety standards .
Chemical Reactions Analysis
Types of Reactions: L-Valine 7-amido-4-methylcoumarin trifluoroacetate can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-Valine and 7-amido-4-methylcoumarin.
Oxidation: The coumarin moiety can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed:
Hydrolysis: L-Valine and 7-amido-4-methylcoumarin.
Oxidation: Various oxidized derivatives of the coumarin moiety.
Scientific Research Applications
L-Valine 7-amido-4-methylcoumarin trifluoroacetate is widely used in scientific research, particularly in the following fields:
Chemistry:
Enzymatic Assays: It serves as a fluorogenic substrate for aminopeptidase assays, where the release of 7-amido-4-methylcoumarin produces a fluorescent signal.
Biology:
Protein Studies: Used to study the activity of proteases and peptidases, providing insights into protein degradation and processing.
Medicine:
Diagnostic Tools: Employed in diagnostic assays to detect enzyme activity in various biological samples.
Industry:
Biochemical Research: Utilized in the development of new biochemical assays and analytical techniques.
Mechanism of Action
The mechanism of action of L-Valine 7-amido-4-methylcoumarin trifluoroacetate involves its role as a substrate for specific enzymes, particularly aminopeptidases. Upon enzymatic cleavage, the compound releases 7-amido-4-methylcoumarin, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity .
Comparison with Similar Compounds
L-Alanine 7-amido-4-methylcoumarin trifluoroacetate: Another fluorogenic substrate used in aminopeptidase assays.
L-Methionine 7-amido-4-methylcoumarin trifluoroacetate: Used to study the kinetics of methionine aminopeptidase.
Uniqueness: L-Valine 7-amido-4-methylcoumarin trifluoroacetate is unique due to its specific interaction with valine-specific aminopeptidases, making it a valuable tool for studying these enzymes in detail .
Properties
Molecular Formula |
C17H19F3N2O5 |
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Molecular Weight |
388.34 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-6-yl)butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H18N2O3.C2HF3O2/c1-8(2)14(16)15(19)17-10-4-5-12-11(7-10)9(3)6-13(18)20-12;3-2(4,5)1(6)7/h4-8,14H,16H2,1-3H3,(H,17,19);(H,6,7)/t14-;/m0./s1 |
InChI Key |
MCHFEDCKESEFSO-UQKRIMTDSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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